molecular formula C38H35N5O6S2 B1217683 5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester

5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester

Cat. No. B1217683
M. Wt: 721.8 g/mol
InChI Key: RJVLFQBBRSMWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester is a member of piperazines.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones through direct condensation, providing a foundation for creating compounds structurally similar to 5-isoquinolinesulfonic acid derivatives (Fathalla & Pazdera, 2017).

Molecular Configurations and Pharmacological Aspects

  • Ukrainets et al. (2014) investigated the cyclization of specific benzoate compounds, contributing to the understanding of chemical behaviors that are relevant for the synthesis of 5-isoquinolinesulfonic acid derivatives (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antimicrobial Activity

  • Abdel-Mohsen (2003) synthesized a compound related to 5-isoquinolinesulfonic acid and evaluated its antimicrobial activities, highlighting its potential use in medical applications (Abdel-Mohsen, 2003).

Potent P2X7 Receptor Antagonists

  • Ravi et al. (2001) synthesized novel analogs related to 5-isoquinolinesulfonic acid, finding potent antagonists in functional assays related to ATP-induced K+ efflux in cells expressing human P2X7 receptors. This suggests potential therapeutic applications in neurological disorders or inflammation (Ravi, Kertesy, Dubyak, & Jacobson, 2001).

Crystal Structures and Hydrogen Bonding

  • Smith, Wermuth, and Sagatys (2011) explored the hydrogen bonding in proton-transfer compounds of a related acid with aliphatic nitrogen Lewis bases. This study contributes to understanding the molecular interactions and structural properties of compounds similar to 5-isoquinolinesulfonic acid (Smith, Wermuth, & Sagatys, 2011).

Neurogenic Cerebroarterial Relaxation

  • Toda, Ayajiki, and Okamura (1997) studied the effect of a KN62 compound, an inhibitor of Ca2+/calmodulin-dependent protein kinase II, on neurogenic cerebroarterial relaxation. This research provides insights into the neurological applications of compounds structurally similar to 5-isoquinolinesulfonic acid (Toda, Ayajiki, & Okamura, 1997).

properties

IUPAC Name

[4-[2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLFQBBRSMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925812
Record name 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester

CAS RN

127191-97-3
Record name 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester
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5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester

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